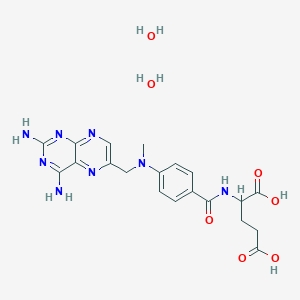

Dihydrate methotrexate

Description

Historical Trajectories of Methotrexate (B535133) Research and Discovery

The journey of methotrexate began in the 1940s with the pioneering work of Dr. Sidney Farber. wikipedia.orgmdedge.com His research was built upon the observation that folic acid, a vitamin essential for cell growth, paradoxically worsened leukemia in children. wikipedia.orgnih.gov This led to the hypothesis that a compound that could block the action of folic acid—an antifolate—could be an effective treatment.

In 1947, a team led by Farber demonstrated that aminopterin (B17811), a folic acid analog developed by Yellapragada Subbarow, could induce remission in children with acute lymphoblastic leukemia. wikipedia.orgnih.gov This was a landmark achievement, establishing the principle of antimetabolite therapy. nih.gov Soon after, in an effort to find a more stable and less toxic alternative to aminopterin, amethopterin (B1665966) was synthesized, which would later be named methotrexate. wikipedia.orgrevistamedicinamilitara.ro By the early 1950s, methotrexate began to replace aminopterin in clinical use due to its more favorable therapeutic index. nih.gov

The application of methotrexate expanded beyond oncology when, in 1951, its efficacy in treating rheumatoid arthritis was first reported. revistamedicinamilitara.ro This discovery opened a new chapter for the drug, leading to its widespread use in treating various autoimmune and inflammatory diseases like psoriasis. mdedge.comrheumnow.com

Key Milestones in Methotrexate Discovery and Early Application

| Year | Event | Significance |

|---|---|---|

| 1947 | Dr. Sidney Farber demonstrates that aminopterin induces remission in childhood leukemia. wikipedia.orgnih.gov | Establishes the concept of antifolate therapy for cancer. |

| ~1949 | Methotrexate (amethopterin) is synthesized. nih.govrevistamedicinamilitara.ro | Provides a more stable and less toxic alternative to aminopterin. |

| 1951 | First report on the use of methotrexate for rheumatoid arthritis. revistamedicinamilitara.ro | Expands the therapeutic application of methotrexate beyond cancer. |

| 1956 | Animal studies confirm the better therapeutic index of methotrexate over aminopterin. wikipedia.org | Leads to the clinical preference for methotrexate. |

| 1972 | Methotrexate receives FDA approval for treating psoriasis. mdedge.comrevistamedicinamilitara.ro | Solidifies its role in treating inflammatory diseases. |

| 1988 | FDA approval for rheumatoid arthritis is granted. revistamedicinamilitara.ro | Establishes methotrexate as a standard of care for this autoimmune disease. |

Evolution of Research Paradigms for Antifolate Compounds

The initial research paradigm for antifolates was centered on the simple concept of competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. wikipedia.orgcancernetwork.com This inhibition disrupts the synthesis of nucleotides, which are the building blocks of DNA, thereby halting the proliferation of rapidly dividing cells like cancer cells. wikipedia.org

However, over time, research has revealed a more complex picture. The development of resistance to methotrexate spurred investigations into alternative mechanisms of action and resistance. cancernetwork.comnih.gov This led to the discovery of several key factors influencing the efficacy of antifolates:

Drug Transport: The ability of the drug to enter and exit the cell through transporters like the reduced folate carrier (RFC) and ATP-binding cassette (ABC) transporters. cancernetwork.comresearchgate.net

Polyglutamylation: Once inside the cell, methotrexate is modified by the addition of glutamate (B1630785) residues, a process called polyglutamylation. researchgate.netnih.gov This traps the drug inside the cell and increases its inhibitory activity against other enzymes in the folate pathway. cancernetwork.com

Multiple Enzyme Targets: Beyond DHFR, methotrexate and its polyglutamated forms have been found to inhibit other enzymes involved in purine (B94841) and pyrimidine (B1678525) synthesis, such as thymidylate synthase and aminoimidazole carboxamide ribonucleotide (AICAR) transformylase. nih.govresearchgate.netnih.gov

This deeper understanding has led to the development of new generations of antifolates, such as pemetrexed (B1662193) and pralatrexate, which have different enzyme targets and improved transport properties. nih.govresearchgate.net Current research is focused on designing antifolates that can be selectively delivered to cancer cells, thereby minimizing side effects on normal tissues. researchgate.net

Scope and Significance of Mechanistic Investigations Pertaining to Methotrexate

The mechanistic investigation of methotrexate is crucial for several reasons. A thorough understanding of how the drug works at a molecular level allows for the optimization of its therapeutic use, the prediction of patient responses, and the development of strategies to overcome resistance. nih.govnih.gov

Inhibition of Dihydrofolate Reductase (DHFR): The primary and most well-understood mechanism of methotrexate is the competitive inhibition of DHFR. wikipedia.orgcancernetwork.com Methotrexate has a much higher affinity for DHFR than its natural substrate, dihydrofolate. wikipedia.org This binding prevents the conversion of dihydrofolate to tetrahydrofolate, a co-factor essential for the synthesis of thymidine (B127349) and purines, which are vital for DNA and RNA synthesis. wikipedia.orgmdpi.com The binding process itself is complex, involving conformational changes in the enzyme. nih.gov

Anti-inflammatory Mechanisms: In the context of autoimmune diseases like rheumatoid arthritis, the anti-inflammatory effects of methotrexate are not solely explained by DHFR inhibition. wikipedia.orgmdpi.com Research suggests that other mechanisms are at play, including:

Adenosine (B11128) Release: Methotrexate leads to the accumulation of AICAR, which in turn inhibits adenosine deaminase, leading to an increase in intracellular and extracellular adenosine. nih.govnih.gov Adenosine is a potent anti-inflammatory molecule. caymanchem.com

Inhibition of T-cell Activation: Methotrexate can suppress T-cell activation and the expression of adhesion molecules. wikipedia.org

Cytokine Modulation: It has been shown to inhibit the activity of pro-inflammatory cytokines like interleukin-1 (IL-1). wikipedia.orgtau.ac.il

Generation of Reactive Oxygen Species (ROS): Low-dose methotrexate can induce apoptosis in activated T-cells through the generation of ROS. mdpi.com

Structural Insights from Dihydrate Methotrexate: The specific chemical form of methotrexate, such as its hydrated state, can influence its properties. For instance, "methotrexate hydrate" is a form of the compound that includes water molecules in its crystal structure. caymanchem.comscbt.com Studies on the crystal structure of methotrexate, including its hydrated forms, have been instrumental in understanding its flexibility and how it interacts with its target enzymes. nih.govresearchgate.net For example, the crystal structure of a hydrated strontium salt of methotrexate revealed that the molecule can exist in different conformations, highlighting its ability to adapt to the specific binding site of an enzyme. nih.govresearchgate.net This conformational flexibility is a key aspect of its potent inhibitory activity. Characterization of different solvatomorphs (crystal forms containing solvent molecules) of methotrexate has shown that the manufacturing process and the solvent used can lead to different crystalline forms, including trihydrates, which can have different physical properties. srce.hr

The ongoing investigation into the multifaceted mechanisms of methotrexate continues to provide valuable insights into cell biology and disease pathogenesis, paving the way for the development of more effective and targeted therapies. nih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H26N8O7 |

|---|---|

Molecular Weight |

490.5 g/mol |

IUPAC Name |

2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;dihydrate |

InChI |

InChI=1S/C20H22N8O5.2H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);2*1H2 |

InChI Key |

TXQDMGIRZSHAQM-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O.O |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Methotrexate Action

Dihydrofolate Reductase (DHFR) Inhibition Kinetics and Dynamics

The interaction between methotrexate (B535133) and DHFR is characterized by rapid, high-affinity binding that effectively sequesters the enzyme, preventing it from catalyzing its natural reaction.

Methotrexate is a structural analog of 7,8-dihydrofolate (DHF), the natural substrate for DHFR. proteopedia.orgresearchgate.net Due to this structural similarity, it acts as a competitive inhibitor, binding to the same active site on the DHFR enzyme. proteopedia.orgchegg.com However, the affinity of DHFR for methotrexate is approximately 1,000 times greater than its affinity for DHF. proteopedia.orgyoutube.com This results in a potent and nearly irreversible blockage of the enzyme's activity. proteopedia.org

The binding is a multi-step process, beginning with a rapid initial association, followed by a conformational isomerization of the enzyme-inhibitor complex. nih.gov This change leads to an even more tightly bound state, classifying methotrexate as a slow, tight-binding competitive inhibitor. nih.govnih.gov The inhibition constants (Ki) for methotrexate are in the picomolar to nanomolar range, underscoring the potency of this interaction. nih.govnih.gov

| Enzyme Source | Ligand | Inhibition Constant (Ki) |

| Recombinant Human DHFR | Methotrexate | 3.4 pM nih.govnih.gov |

| Recombinant Human DHFR | Methotrexate Polyglutamate | 1.4 pM nih.gov |

| E. coli DHFR | Methotrexate | 9.5 nM nih.govresearchgate.net |

X-ray crystallography studies have elucidated the precise molecular interactions between methotrexate and the DHFR active site. nih.govuzh.ch Methotrexate binds in a similar orientation to the natural substrate, DHF, occupying the folate-binding pocket. researchgate.net The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions.

Key interactions include:

Hydrogen Bonding: The 2,4-diaminopteridine (B74722) ring of methotrexate forms crucial hydrogen bonds with highly conserved acidic residues in the active site, such as Aspartate-27 (in E. coli DHFR), and with the backbone carbonyls of other residues like Ile-7 and Ile-94. nih.gov A water molecule often mediates additional hydrogen bonds, further stabilizing the complex.

Hydrophobic Interactions: The pteridine (B1203161) ring and the p-aminobenzoyl (p-ABA) moiety of methotrexate engage in extensive hydrophobic and van der Waals contacts with surrounding nonpolar residues. nih.gov These include Ile-7, Ala-9, Leu-22, Phe-34, and Val-115. nih.gov

Upon binding, DHFR undergoes a significant conformational change where a flexible loop (residues 9-24, often called the Met-20 loop) closes over the bound inhibitor, sequestering it from the solvent and further strengthening the interaction. nih.govnih.gov

| Methotrexate Moiety | Interacting DHFR Residues (Examples) | Type of Interaction |

| Pteridine Ring | Asp-27, Ile-7, Ala-9, Leu-22, Val-115 | Hydrogen Bonding, Hydrophobic |

| p-Aminobenzoyl (p-ABA) | Phe-34, Ile-60, Pro-61, Leu-67 | Hydrophobic |

Disruption of Folate-Dependent Metabolic Pathways

The primary consequence of DHFR inhibition is the severe depletion of intracellular pools of tetrahydrofolate (THF). oup.com DHFR is the sole enzyme responsible for regenerating the biologically active THF from DHF, which is produced during certain biosynthetic reactions. nih.govyoutube.com THF and its derivatives, collectively known as folates, are essential coenzymes that function as carriers of one-carbon units (e.g., methyl, formyl groups) in a variety of critical metabolic pathways. encyclopedia.pubresearchgate.net By halting THF regeneration, methotrexate starves these pathways of their required cofactors. pfizermedicalinformation.ca

The de novo synthesis of purine (B94841) nucleotides (adenosine and guanosine) is critically dependent on folate cofactors. Two steps in the purine biosynthesis pathway require the enzyme glycinamide (B1583983) ribonucleotide transformylase (GART) and aminoimidazole carboxamide ribonucleotide transformylase (ATIC), both of which use N¹⁰-formyl-THF as the one-carbon donor. researchgate.netclinpgx.org

By depleting the intracellular pool of THF and its formylated derivatives, methotrexate causes a direct inhibition of these steps. pfizermedicalinformation.canih.gov This leads to a block in purine ring formation, resulting in the depletion of acid-soluble adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) concentrations. nih.govaacrjournals.org Furthermore, the polyglutamated forms of methotrexate, which are retained within the cell, can directly inhibit ATIC, adding another layer to the disruption of purine synthesis. clinpgx.orgdrugbank.com This cessation of purine production halts nucleic acid synthesis and cellular replication. nih.govoup.com

While methotrexate affects multiple pyrimidine (B1678525) pathways, its most significant impact is on the synthesis of thymidylate, a pyrimidine base unique to DNA. The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) is catalyzed by the enzyme thymidylate synthase (TS). pfizermedicalinformation.cacontentrheum.com This reaction is a rate-limiting step in DNA synthesis and requires the folate derivative N⁵,N¹⁰-methylene-THF as the one-carbon donor. oup.comreddit.com

During this reaction, N⁵,N¹⁰-methylene-THF is oxidized to DHF. oup.com For DNA synthesis to continue, DHF must be recycled back to THF and subsequently to N⁵,N¹⁰-methylene-THF. This recycling is catalyzed by DHFR. By potently inhibiting DHFR, methotrexate prevents the regeneration of the N⁵,N¹⁰-methylene-THF cofactor, which leads to a secondary inhibition of thymidylate synthase. pfizermedicalinformation.cacontentrheum.com The resulting "thymineless" state blocks DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis. proteopedia.orgpfizermedicalinformation.ca

Modulation of Intracellular Nucleotide Pools

Methotrexate significantly alters the balance of intracellular nucleotides, which are the fundamental building blocks of DNA and RNA and are crucial for cellular energy metabolism. nih.govnih.gov This modulation is a key aspect of its mechanism of action.

Depletion of Adenosine Triphosphate (ATP) and Guanosine Triphosphate (GTP)

Research has demonstrated that methotrexate treatment can lead to a reduction in the intracellular pools of purine ribonucleotides, specifically adenosine triphosphate (ATP) and guanosine triphosphate (GTP). nih.govnih.gov In a study on L1210 mouse leukemic cells, treatment with methotrexate resulted in a significant decline in both ATP and GTP levels, reaching 24-30% of control levels within three hours. nih.gov This depletion of high-energy phosphate (B84403) compounds can impact numerous cellular processes that are dependent on ATP and GTP for energy. In human T cells, low-dose methotrexate has been shown to reduce the levels of both ATP and GTP, which is associated with a reduction in T cell proliferation and an increase in apoptosis. nih.gov

Accumulation of Aminoimidazolecarboxamidoribonucleotide (AICAR)

A pivotal effect of methotrexate, particularly its polyglutamated forms, is the inhibition of the enzyme 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase (ATIC). nih.govnih.govclinexprheumatol.org This enzyme is crucial for the de novo synthesis of purines. clinpgx.org Inhibition of ATIC leads to the intracellular accumulation of its substrate, AICAR. nih.govjci.orgnih.gov This buildup of AICAR has significant downstream consequences, including the inhibition of adenosine deaminase and AMP deaminase, which in turn affects adenosine metabolism and signaling pathways. nih.govclinexprheumatol.org

Adenosine Pathway Interactions and Signaling

Methotrexate-Induced Extracellular Adenosine Accumulation

The accumulation of intracellular AICAR, as described above, plays a central role in the methotrexate-induced increase in extracellular adenosine. nih.govclinexprheumatol.org AICAR inhibits adenosine deaminase, an enzyme that breaks down adenosine. nih.gov This inhibition, coupled with the inhibition of AMP deaminase, leads to an increase in intracellular AMP, which is then released from the cell and converted to adenosine extracellularly by ecto-5'-nucleotidase (CD73). clinexprheumatol.orgresearchgate.net Studies have shown that methotrexate treatment increases adenosine concentrations in inflammatory exudates. jci.orgnih.gov This elevation of extracellular adenosine is a key mediator of methotrexate's anti-inflammatory effects. clinexprheumatol.orgnih.gov

Role of Adenosine Receptors in Cellular Responses

Extracellular adenosine exerts its anti-inflammatory effects by binding to specific G-protein coupled adenosine receptors on the surface of various immune cells. nih.govproquest.com There are four main subtypes of adenosine receptors: A1, A2A, A2B, and A3. nih.gov The activation of A2A and A3 receptors, in particular, is associated with potent anti-inflammatory responses. elifesciences.orgacrabstracts.org For instance, stimulation of the A2A receptor can inhibit inflammation. nih.gov The anti-inflammatory effects of methotrexate can be reversed by adenosine receptor antagonists, highlighting the critical role of these receptors. jci.orgnih.gov Studies in knockout mice have further confirmed the importance of the A2A receptor in mediating the anti-inflammatory actions of methotrexate. nih.gov The expression of these receptors in synovial tissue from patients with rheumatoid arthritis provides a basis for methotrexate's action at the primary site of inflammation. nih.gov

Alterations in Key Metabolic Pathways

Beyond its direct effects on nucleotide and adenosine metabolism, methotrexate can induce broader alterations in key metabolic pathways. As a folate antagonist, methotrexate inhibits dihydrofolate reductase (DHFR), which is essential for the regeneration of tetrahydrofolate, a vital cofactor in the synthesis of purines and thymidylate. wikipedia.orgpatsnap.comclinpgx.org This inhibition disrupts DNA and RNA synthesis. patsnap.com

Furthermore, by inhibiting DHFR, methotrexate can deplete levels of tetrahydrofolate and methyltetrahydrofolate, which act as methyl donors for the formation of methionine and S-adenosylmethionine (SAM). nih.gov SAM is a universal methyl donor involved in numerous methylation reactions, and its depletion can affect various cellular processes. nih.gov

Glycine Cleavage System Modifications

Dihydrate methotrexate does not directly modify the components of the Glycine Cleavage System (GCS), a multi-enzyme complex located in the inner mitochondrial membrane responsible for the breakdown of glycine. The GCS is a crucial part of one-carbon metabolism, working in concert with other enzymes to provide one-carbon units for the synthesis of nucleotides and other essential biomolecules. nih.govjst.go.jp The GCS is composed of four protein components that work together to catalyze the degradation of glycine. nih.gov

| Component | Name | Function |

| P-protein | Glycine dehydrogenase (decarboxylating) | A pyridoxal (B1214274) phosphate-containing protein that initiates the reaction. |

| T-protein | Aminomethyl-transferase | Transfers the aminomethyl group to tetrahydrofolate. |

| H-protein | Lipoic acid-containing protein | Acts as a carrier for the aminomethyl intermediate. |

| L-protein | Dihydrolipoamide dehydrogenase | A common component that regenerates the H-protein. |

This table provides an overview of the components of the Glycine Cleavage System.

Recent research has explored the synergistic effects of methotrexate with direct inhibitors of SHMT, particularly in the context of T-cell acute lymphoblastic leukemia (T-ALL). Studies have shown that combining methotrexate with an SHMT inhibitor, such as SHIN2, leads to a more potent anti-leukemic effect than either agent alone. nih.govnih.gov This synergy is thought to arise from the dual blockade of the folate pathway, with methotrexate targeting DHFR and the SHMT inhibitor directly targeting the generation of one-carbon units from serine. nih.gov

| Treatment | Effect on T-ALL cells |

| Methotrexate (low dose) | Sensitizes cells to SHMT inhibitors. |

| SHIN2 (SHMT inhibitor) | Increases survival in mouse models of T-ALL. |

| Methotrexate + SHIN2 | Synergistic effect, leading to increased survival in mouse models and patient-derived xenografts. nih.gov |

| Methotrexate-resistant cells | Show enhanced sensitivity to SHIN2. nih.govnih.gov |

This table summarizes the synergistic effects of methotrexate and SHMT inhibitors in T-cell acute lymphoblastic leukemia.

Pentose (B10789219) Phosphate Pathway Dysregulation

This compound has been shown to directly interfere with the pentose phosphate pathway (PPP), a crucial metabolic route for the production of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) and precursors for nucleotide biosynthesis. The primary mechanism of this dysregulation is the inhibition of key enzymes in the oxidative branch of the PPP.

Research has demonstrated that methotrexate inhibits the activity of glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), the first two and rate-limiting enzymes of the PPP. researchgate.netnih.govnih.gov This inhibition curtails the production of NADPH, a critical reducing agent that protects cells from oxidative stress by regenerating reduced glutathione (B108866). nih.gov

A study on HeLa cells revealed that methotrexate treatment led to a significant decrease in the activities of both G6PD and 6PGD. nih.gov This inhibition was also associated with a reduction in the activity of glutathione reductase, another NADPH-dependent enzyme, and a substantial decrease in cellular glutathione levels. nih.gov

| Enzyme/Molecule | Effect of Methotrexate | Reference |

| Glucose-6-phosphate dehydrogenase (G6PD) | Inhibition of activity | nih.gov |

| 6-phosphogluconate dehydrogenase (6PGD) | Inhibition of activity | nih.gov |

| Glutathione Reductase | Inhibition of activity | nih.gov |

| Cellular Glutathione | Decreased levels (by 70% in one study) | nih.gov |

This table illustrates the inhibitory effects of methotrexate on key components of the pentose phosphate pathway and related antioxidant systems.

Phospholipid and Bile Acid Metabolism Alterations

The impact of this compound on phospholipid and bile acid metabolism is multifaceted, with research indicating varied effects depending on the biological context. Studies have shown that methotrexate can modulate lipid profiles, including those of phospholipids, which are essential components of cellular membranes and signaling molecules.

In a study involving patients with moderate-to-severe psoriasis, methotrexate treatment was associated with significant alterations in the serum lipidome. nih.gov Notably, after 12 weeks of treatment, a number of metabolites, particularly triglycerides, were found to be downregulated. nih.gov This study also highlighted changes in the levels of certain phosphatidylethanolamines (PE), a class of phospholipids. nih.gov

Conversely, animal studies have suggested that methotrexate can lead to an increase in hepatic lipids. In rats fed a standard diet, methotrexate administration resulted in a slight increase in liver lipids. nih.gov This was accompanied by an increase in the activity of enzymes involved in the esterification of long-chain fatty acids. nih.gov

Methotrexate's influence extends to pathways related to bile acid synthesis through its effects on cholesterol metabolism. It has been shown to promote cholesterol efflux from cells by upregulating the expression of key proteins involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and 27-hydroxylase. nih.gov The enzyme 27-hydroxylase is involved in the "acidic" pathway of bile acid biosynthesis, catalyzing the initial oxidation of cholesterol. nih.gov

| Metabolic Aspect | Observed Effect of Methotrexate | Context | Reference |

| Serum Triglycerides | Downregulation | Psoriasis patients | nih.gov |

| Hepatic Lipids | Slight increase | Rats on a standard diet | nih.gov |

| Phosphatidylethanolamines (PE) | Altered levels | Psoriasis patients | nih.gov |

| Reverse Cholesterol Transport Proteins (ABCA1, 27-hydroxylase) | Upregulation of expression | In vitro studies | nih.gov |

This table summarizes the diverse effects of methotrexate on lipid metabolism.

Advanced Molecular Targets and Signaling Pathways

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway Modulation

This compound has been identified as a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. nih.govplos.orgh1.conih.gov This signaling cascade is crucial for transducing signals from a multitude of cytokines and growth factors, thereby playing a central role in hematopoiesis, immunity, and inflammation. nih.govplos.org The inhibitory effect of methotrexate on the JAK/STAT pathway is considered a key mechanism underlying its anti-inflammatory and immunosuppressive actions, and notably, this action appears to be independent of its well-established role as a dihydrofolate reductase (DHFR) inhibitor. plos.orgnih.gov

Research has shown that methotrexate can suppress human JAK/STAT signaling without affecting other phosphorylation-dependent pathways. nih.govplos.org Specifically, it has been demonstrated to significantly reduce the phosphorylation of STAT1 and STAT5. researchgate.net In cells expressing the JAK2 V617F mutation, which is associated with myeloproliferative neoplasms, methotrexate markedly reduces STAT5 phosphorylation. nih.govplos.orgnih.gov

The inhibitory effect of methotrexate on STAT phosphorylation is dose-dependent, with more pronounced effects observed at higher concentrations. researchgate.net

| JAK/STAT Pathway Component | Effect of Methotrexate | Cell Line/Context | Reference |

| Phosphorylated JAK1 (ppJAK1) | Reduced at high concentrations | HDLM-2 (Hodgkin's lymphoma) | researchgate.net |

| Phosphorylated JAK2 (ppJAK2) | Reduced at high concentrations | HDLM-2 (Hodgkin's lymphoma) | researchgate.net |

| Phosphorylated STAT1 (pSTAT1) | Reduced | HDLM-2 (Hodgkin's lymphoma) | researchgate.net |

| Phosphorylated STAT3 (pSTAT3) | Unaffected | HDLM-2 (Hodgkin's lymphoma) | researchgate.net |

| Phosphorylated STAT5 (pSTAT5) | Significantly reduced | HDLM-2 (Hodgkin's lymphoma), HEL cells (erythroleukemia with JAK2 V617F) | nih.govplos.orgnih.govresearchgate.net |

This table details the modulatory effects of methotrexate on various components of the JAK/STAT signaling pathway.

Nuclear Factor-kappa B (NF-κB) Activation and Regulation

This compound is a known suppressor of the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that orchestrates a wide array of genes involved in inflammatory and immune responses. oup.comresearchgate.netnih.gov The mechanisms through which methotrexate exerts this inhibitory effect are diverse and can be cell-type specific.

One of the primary mechanisms involves the inhibition of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. oup.comresearchgate.netnih.gov By preventing the degradation of IκBα, methotrexate effectively blocks the nuclear translocation and activation of NF-κB. oup.com This effect has been correlated with the release of adenosine, as adenosine receptor antagonists can reverse the inhibitory action of methotrexate on NF-κB. oup.comnih.gov

In T cells, the inhibition of NF-κB activation by methotrexate has been linked to the depletion of tetrahydrobiopterin (B1682763) (BH4) and a subsequent increase in Jun-N-terminal kinase (JNK)-dependent p53 activity. oup.comnih.gov In contrast, in fibroblast-like synoviocytes, this inhibition is not mediated by BH4 depletion but is dependent on adenosine receptor signaling. oup.comnih.gov

Furthermore, methotrexate can modulate NF-κB activity through the induction of long intergenic noncoding RNA p21 (lincRNA-p21), which has been shown to decrease NF-κB activity. researchgate.net

| Mechanism of NF-κB Inhibition by Methotrexate | Cell Type/Context | Key Mediators | Reference |

| Inhibition of IκBα phosphorylation and degradation | Jurkat T cells and other cell types | Adenosine release | oup.comresearchgate.netnih.gov |

| Depletion of tetrahydrobiopterin (BH4) and increased JNK/p53 activity | T cell lines | Tetrahydrobiopterin, JNK, p53 | oup.comnih.gov |

| Adenosine receptor-dependent pathway | Fibroblast-like synoviocytes | Adenosine receptors | oup.comnih.gov |

| Induction of lincRNA-p21 | T cells | lincRNA-p21 | researchgate.net |

This table summarizes the distinct mechanisms by which methotrexate regulates NF-κB activation.

Matrix Metalloproteinase (MMP) Downregulation

This compound has been shown to downregulate the activity and expression of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases that are crucial for the degradation of extracellular matrix components. Elevated MMP activity is implicated in the tissue destruction associated with various inflammatory conditions.

Clinical studies in patients with rheumatoid arthritis have demonstrated that treatment with methotrexate leads to a significant reduction in the systemic levels of activated MMPs. nih.gov Specifically, a decrease in the serum levels of MMP-1 (interstitial collagenase), MMP-3 (stromelysin-1), and MMP-9 (gelatinase B) has been observed following methotrexate therapy. nih.govnih.gov

The downregulation of MMPs by methotrexate is thought to be, in part, a consequence of its broader anti-inflammatory effects, including the inhibition of pro-inflammatory signaling pathways such as NF-κB and JAK/STAT, which are known to regulate MMP gene expression. nih.gov

| Matrix Metalloproteinase | Effect of Methotrexate | Context | Reference |

| MMP-1 (Interstitial collagenase) | Downregulation of serum levels | Rheumatoid arthritis patients | nih.govnih.gov |

| MMP-3 (Stromelysin-1) | Downregulation of serum levels | Rheumatoid arthritis patients | nih.govnih.gov |

| MMP-9 (Gelatinase B) | Downregulation of serum levels | Rheumatoid arthritis patients | nih.govnih.gov |

| MMP-13 | Downregulation | THP-1 cells (monocytic cell line) | nih.gov |

This table shows the downregulatory effect of methotrexate on various matrix metalloproteinases.

Reactive Oxygen Species (ROS) Generation and Associated Mechanisms

The anti-inflammatory and immunosuppressive effects of methotrexate are significantly linked to its ability to induce the production of reactive oxygen species (ROS). nih.govnih.gov Research indicates that methotrexate's therapeutic efficacy is dependent on the generation of ROS, which in turn mediates functional changes in leukocytes such as monocytes and T-cells. nih.gov This mechanism is crucial for inducing cytostasis in monocytes and cytotoxicity in T-cells. nih.govnih.gov

Studies using U937 monocytes have shown that methotrexate induces a time- and dose-dependent increase in cytosolic peroxide. nih.govnih.gov This increase in ROS leads to growth arrest in these cells. nih.gov Similarly, in Jurkat T-cells, methotrexate treatment results in a rapid induction of cytosolic peroxide, which is associated with significant apoptosis. nih.govnih.gov The generation of ROS by methotrexate and the subsequent apoptosis can be inhibited by the pre-treatment of cells with antioxidants like N-acetylcysteine (NAC) or glutathione (GSH). nih.govnih.gov

Methotrexate's influence on intracellular redox status also extends to the modulation of glutathione levels, a key antioxidant. In monocytes, methotrexate treatment leads to a significant reduction in total GSH levels. nih.govnih.gov In T-cells, the effect is dose-dependent: low concentrations of methotrexate can cause an elevation in GSH levels, while higher concentrations lead to their reduction. nih.govnih.gov

Furthermore, ROS generation is essential for methotrexate's ability to reduce the adhesion of monocytes to endothelial cells, a key process in inflammation. nih.govnih.gov This effect is also reversible with the use of ROS scavengers. nih.gov Some evidence suggests that methotrexate's ROS generation occurs via a mitochondria-mediated pathway, leading to mitochondrial disruption and apoptosis. researchgate.net The elevation of ROS can propagate cellular oxidative stress, which exerts inhibitory effects on monocytes and cytotoxic T-cells, contributing to the drug's anti-inflammatory action. researchgate.net

Table 1: Effect of Methotrexate on ROS Production and Cellular Outcomes

| Cell Type | Methotrexate Concentration | Observation | Cellular Outcome | Reference |

|---|---|---|---|---|

| U937 Monocytes | 100 nM–10 μM | Time and dose-dependent increase in cytosolic peroxide (6-16 h) | Growth arrest (Cytostasis) | nih.govnih.gov |

| Jurkat T-cells | 100 nM–10 μM | Rapid increase in cytosolic peroxide (4 h) | Apoptosis | nih.govnih.gov |

| U937 Monocytes | 10 nM–10 μM | Significant reduction in total GSH levels after 16 h | Altered redox status | nih.govnih.gov |

| Jurkat T-cells | 30 nM | Significant elevation of total GSH levels | Altered redox status | nih.govnih.gov |

| Jurkat T-cells | >1 μM | Reduction in total GSH levels | Altered redox status | nih.govnih.gov |

| Monocytes | Not specified | Reduction in adhesion to activated HUVEC | Anti-inflammatory effect | nih.govnih.gov |

High-Mobility Group Box 1 (HMGB1) Alarmin Inhibition

A significant component of methotrexate's anti-inflammatory action is its direct interaction with the High-Mobility Group Box 1 (HMGB1) protein. plos.orgnih.govelsevierpure.com HMGB1 is a multifunctional alarmin, a type of damage-associated molecular pattern (DAMP) molecule, that acts as a mediator of inflammation when released outside the cell. plos.orgresearchgate.netmdpi.com

Screening of methotrexate-binding proteins has identified HMGB1 as a direct binding partner. plos.orgnih.govelsevierpure.com Further characterization has shown that methotrexate binds to HMGB1 at two independent sites with high affinity. plos.orgelsevierpure.com This binding occurs within a region of HMGB1 that is critical for its interaction with the Receptor for Advanced Glycation End products (RAGE), a key cell-surface receptor that facilitates many of HMGB1's pro-inflammatory extracellular functions. plos.orgresearchgate.net

By binding to this RAGE-binding region, methotrexate effectively impedes the HMGB1/RAGE association at both the molecular and cellular levels. plos.orgnih.govelsevierpure.com This inhibition disrupts the downstream signaling cascade that would normally be initiated by the HMGB1-RAGE interaction. researchgate.net Consequently, methotrexate inhibits HMGB1-elicited cellular responses, including the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and mitogenic activity in macrophage-like cells. plos.orgnih.govelsevierpure.com

This direct inhibition of the HMGB1/RAGE pathway provides a molecular explanation for methotrexate's anti-inflammatory properties, distinct from its well-known role as a dihydrofolate reductase inhibitor. plos.orgelsevierpure.com Additionally, studies in patients with rheumatoid arthritis have shown that treatment with methotrexate reduces the expression of HMGB1 in synovial tissues, suggesting that methotrexate may slow disease progression by downregulating this key alarmin. nih.gov

Table 2: Research Findings on Methotrexate and HMGB1 Interaction

| Finding | Method/Model | Implication | Reference |

|---|---|---|---|

| HMGB1 is a direct binding protein of methotrexate. | T7 phage display screening | Establishes a direct molecular target for methotrexate's anti-inflammatory action. | plos.orgnih.govelsevierpure.com |

| Methotrexate binds to HMGB1 at two independent sites. | Genetically engineered truncated versions of HMGB1 protein | Characterizes the high-affinity binding interaction. | plos.orgelsevierpure.com |

| Methotrexate binding impedes the HMGB1/RAGE association. | Surface Plasmon Resonance (SPR) analysis, Electrophoretic Mobility Shift Assay (EMSA) | Reveals the mechanism of inhibition: blocking receptor interaction. | plos.orgnih.govelsevierpure.com |

| Methotrexate inhibits HMGB1-elicited TNF-α release and mitogenic activity. | Murine macrophage-like cells (RAW 264.7) | Demonstrates the functional consequence of inhibiting the HMGB1/RAGE pathway. | plos.orgnih.govelsevierpure.com |

| Methotrexate treatment reduces HMGB1 expression in RA synovial tissues. | Analysis of synovial tissues from RA patients | Shows an in vivo effect of methotrexate on HMGB1 levels in a clinical context. | nih.gov |

Mechanisms of Cellular Resistance to Methotrexate

Alterations in Cellular Uptake and Efflux Mechanisms

The efficacy of methotrexate (B535133) is critically dependent on its ability to enter and accumulate within cancer cells. Alterations in the proteins that mediate the transport of methotrexate across the cell membrane are a primary cause of resistance.

The Reduced Folate Carrier (RFC), encoded by the SLC19A1 gene, is the primary transporter responsible for the uptake of methotrexate into cells. nih.govclinpgx.org A reduction in the function of this carrier is a frequent cause of methotrexate resistance. This impairment can result from mutations within the SLC19A1 gene that lead to a decreased affinity of the transporter for methotrexate or a complete loss of its transport capability. For instance, in the inherently methotrexate-resistant MDA-MB-231 breast cancer cell line, which lacks RFC expression, transfection with RFC cDNA was able to restore methotrexate uptake and led to an approximately 50-fold increase in sensitivity to the drug. nih.gov Similarly, the MTXR ZR-75-1 breast cancer cell line exhibits resistance due to decreased expression of RFC1. drugbank.com

Table 1: Impact of RFC/SLC19A1 Impairment on Methotrexate Resistance

| Cell Line/Tumor Type | Alteration | Consequence | Fold Change in Resistance |

| MDA-MB-231 Breast Cancer | Lack of RFC expression | Defective methotrexate uptake | ~50-fold increase in sensitivity upon RFC cDNA transfection nih.gov |

| MTXR ZR-75-1 Breast Cancer | Decreased RFC1 expression | Reduced methotrexate uptake | Not specified drugbank.com |

The ATP-binding cassette (ABC) family of transporters are efflux pumps that actively remove various substances, including chemotherapeutic agents like methotrexate, from the cell. The overexpression of certain ABC transporters is a well-documented mechanism of multidrug resistance. The main ABC transporters involved in methotrexate efflux include P-glycoprotein (ABCB1), members of the multidrug resistance-associated protein (MRP) family (ABCCs), and the breast cancer resistance protein (BCRP/ABCG2). By actively pumping methotrexate out of the cell, these transporters reduce its intracellular concentration, thereby diminishing its cytotoxic effects.

Table 2: Role of ABC Transporter Overexpression in Methotrexate Resistance

| Transporter Family | Examples | Consequence of Overexpression |

| P-glycoprotein | ABCB1 | Increased efflux of methotrexate |

| Multidrug Resistance-Associated Proteins | ABCCs | Increased efflux of methotrexate |

| Breast Cancer Resistance Protein | ABCG2 | Increased efflux of methotrexate |

Epigenetic modifications can also play a crucial role in the development of methotrexate resistance by silencing the expression of transporter genes. Transcriptional silencing of the SLC19A1 gene, which is responsible for producing the RFC protein, is a notable mechanism. This silencing is frequently achieved through the hypermethylation of CpG islands located in the promoter region of the gene. nih.gov Promoter methylation leads to a more compact chromatin structure, which in turn prevents the binding of transcription factors necessary for gene expression, effectively turning the gene off. nih.gov

A clear example of this is seen in the MDA-MB-231 human breast cancer cell line, which is inherently resistant to methotrexate and does not express RFC. nih.gov In these cells, the promoter region of the SLC19A1 gene is heavily methylated. nih.gov In contrast, the methotrexate-sensitive MCF-7 breast cancer cell line, which expresses RFC, has an unmethylated promoter. nih.gov Treatment of the resistant MDA-MB-231 cells with the demethylating agent 5-aza-2'-deoxycytidine successfully restored RFC expression. nih.gov However, in some cases, methotrexate exposure itself can lead to a down-regulation of RFC1 expression through mechanisms other than promoter methylation, as observed in ZR-75-1 breast cancer cells. nih.gov

Table 3: Transcriptional Silencing of RFC/SLC19A1 and Methotrexate Resistance

| Cell Line | Mechanism | Consequence |

| MDA-MB-231 Breast Cancer | Hypermethylation of CpG island in RFC promoter | Silencing of RFC expression, leading to defective methotrexate uptake nih.gov |

| ZR-75-1 Breast Cancer | Down-regulation of RFC1 expression after methotrexate exposure (not due to methylation) | Decreased RFC1 protein and RNA levels nih.gov |

Modifications of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is the primary enzymatic target of methotrexate. A common mechanism of resistance is the overproduction of the DHFR enzyme, which can be achieved through the amplification of the DHFR gene. aacrjournals.orge-crt.org Gene amplification leads to an increased number of DHFR gene copies within the cell, resulting in higher levels of DHFR messenger RNA and, subsequently, an excess of DHFR protein. This overabundance of the target enzyme effectively titrates the available methotrexate, requiring higher drug concentrations to achieve a therapeutic effect.

The extent of DHFR gene amplification can range from a few extra copies to several hundred and is often a result of prolonged exposure to methotrexate. nih.gov There is generally a direct correlation between the level of gene amplification and the degree of methotrexate resistance. aacrjournals.org For example, in the HT-29 colon cancer cell line, resistance was associated with a 4-fold amplification of the DHFR gene in the form of homogeneously staining regions (HSRs), and up to an 80-fold amplification when the gene was present in double minutes (DMs). aacrjournals.org

Table 4: DHFR Gene Amplification and Methotrexate Resistance

| Cell Line/Tumor Type | DHFR Gene Copy Number Increase | Consequence | Fold Change in Resistance |

| HT-29 Colon Cancer | 4-fold (HSRs) to 80-fold (DMs) | Increased DHFR expression | Correlates with gene amplification level aacrjournals.org |

| HCT-8R4 Colon Carcinoma | 25-fold | 25-fold increase in DHFR enzyme level | Able to grow in 1 x 10-4 M MTX researchgate.net |

| NIH 3T3 Cells | 2-6 fold | Increased methotrexate resistance | Not specified nih.gov |

| Acute Lymphoblastic Leukemia (relapsed patients) | 2 to 4 copies (low-level) | Increased DHFR mRNA and enzyme activity | Not specified cornell.edu |

In addition to overproduction of the normal enzyme, resistance to methotrexate can also arise from structural changes in the DHFR protein itself. These changes are caused by point mutations in the DHFR gene, which lead to amino acid substitutions that decrease the enzyme's binding affinity for methotrexate. e-crt.orgnih.gov As a result, a higher concentration of the drug is needed to inhibit the altered enzyme effectively.

Specific point mutations in the DHFR gene have been identified in various methotrexate-resistant cell lines. The impact of these mutations on drug affinity is typically measured by the inhibition constant (Ki), with a higher Ki value indicating weaker binding. For example, engineered human DHFR with a combination of three mutations at residues Phe31, Phe34, and Gln35 exhibited a Ki for methotrexate between 59-180 nM, a dramatic decrease in affinity compared to the wild-type enzyme's Ki of less than 0.03 nM. nih.gov

Table 5: DHFR Point Mutations and Altered Methotrexate Affinity

| Cell Line/Organism | Mutation(s) | Effect on Methotrexate Affinity (Ki) |

| Human DHFR (engineered) | F31, F34, Q35 triple mutants | Ki increased from <0.03 nM (wild-type) to 59-180 nM nih.gov |

| Human DHFR (engineered) | L22F, F31S | Decreased methotrexate affinity plos.orgnih.gov |

| Drosophila Cells | Leu30Gln | 15-fold higher Kd and Ki values for methotrexate nih.gov |

Retinoblastoma Protein (Rb) and E2F Axis in DHFR Regulation

The regulation of dihydrofolate reductase (DHFR), the primary target of methotrexate, is intricately linked to the cell cycle machinery, specifically through the activity of the Retinoblastoma protein (Rb) and the E2F family of transcription factors. The Rb-E2F pathway is a critical checkpoint for the G1 to S phase transition of the cell cycle, and its dysregulation can lead to increased DHFR expression, thereby contributing to methotrexate resistance.

In its hypophosphorylated state, typically during the G0 and early G1 phases of the cell cycle, Rb binds to E2F transcription factors, sequestering them and preventing their transcriptional activity. This complex actively represses the transcription of genes necessary for S-phase entry, including DHFR. As the cell progresses through the G1 phase, cyclin-dependent kinases (CDKs) phosphorylate Rb, causing a conformational change that leads to the release of E2F. The liberated E2F is then free to activate the transcription of its target genes, leading to a surge in DHFR production and facilitating DNA synthesis.

A novel mechanism of intrinsic methotrexate resistance has been identified in certain tumors, such as soft tissue sarcomas, that lack functional Rb protein. nih.govclinpgx.org In the absence of Rb, E2F transcription factors are constitutively active, leading to a persistent and elevated rate of DHFR gene transcription. nih.govclinpgx.org This results in an overproduction of the DHFR enzyme, effectively titrating out the inhibitory effects of methotrexate. Consequently, higher concentrations of the drug are required to achieve a therapeutic effect, rendering the cancer cells resistant. This association has also been investigated as a potential mechanism of resistance in osteosarcoma, a disease where the retinoblastoma gene is frequently altered. plos.org

Table 1: Key Proteins in the Rb-E2F Axis and their Function in DHFR Regulation

| Protein | Function | Role in Methotrexate Resistance |

| Retinoblastoma Protein (Rb) | Tumor suppressor that regulates cell cycle progression by binding to and inhibiting E2F transcription factors. | Loss of functional Rb leads to constitutive E2F activity. |

| E2F Transcription Factors | A family of proteins that activate the transcription of genes required for DNA synthesis, including DHFR. | Unregulated E2F activity results in increased transcription of DHFR. |

| Dihydrofolate Reductase (DHFR) | The primary enzyme target of methotrexate. | Overexpression of DHFR requires higher concentrations of methotrexate for inhibition, leading to resistance. |

Defective Polyglutamylation and Enhanced Polyglutamate Hydrolysis

The intracellular retention and efficacy of methotrexate are critically dependent on its conversion to polyglutamated derivatives. This process, and its reversal, are controlled by two key enzymes: folylpolyglutamate synthetase (FPGS) and gamma-glutamyl hydrolase (GGH). An imbalance in the activities of these enzymes can significantly impact methotrexate's therapeutic effect.

Folylpolyglutamate synthetase is responsible for the sequential addition of glutamate (B1630785) residues to methotrexate, forming methotrexate polyglutamates (MTX-PGs). This conversion is crucial as it traps the drug inside the cell and enhances its inhibitory activity against target enzymes. A decrease in FPGS activity is a well-established mechanism of methotrexate resistance. plos.org

Reduced FPGS activity leads to inefficient polyglutamylation of methotrexate. plos.org As a result, the drug is not effectively retained intracellularly and can be readily effluxed from the cell. This diminished intracellular accumulation of MTX-PGs means that lower concentrations of the active drug are available to inhibit DHFR and other target enzymes. plos.org Studies in human leukemia cell lines have demonstrated a direct correlation between the extent of methotrexate resistance and the reduction in FPGS activity. plos.org In some resistant cell lines, FPGS activity was found to be as low as 1-10% of that in the sensitive parent cells. plos.org

The mechanisms underlying decreased FPGS activity can be multifactorial, including mutations in the FPGS gene, altered mRNA splicing leading to non-functional protein variants, and downregulation of gene expression. nih.gov For instance, certain splicing alterations in FPGS have been associated with ex vivo methotrexate resistance and poorer clinical outcomes in childhood acute lymphoblastic leukemia. nih.gov In childhood T-lineage acute lymphoblastic leukemia (T-ALL) and acute myeloid leukemia (AML), low FPGS activity is associated with a lower accumulation of long-chain MTX-PGs compared to common/pre-B-ALL. plos.org

Gamma-glutamyl hydrolase is a lysosomal enzyme that counteracts the action of FPGS by removing the glutamate residues from MTX-PGs, converting them back to the monoglutamate form. nih.govaacrjournals.orgnih.gov This deconjugation process facilitates the efflux of methotrexate from the cell, thereby reducing its intracellular concentration and cytotoxic effect. nih.gov

Elevated GGH activity has been associated with methotrexate resistance in various cancer cell lines, including human sarcoma and rat hepatoma. nih.govaacrjournals.org By accelerating the hydrolysis of MTX-PGs, increased GGH activity leads to a shorter intracellular half-life of the active, polyglutamated forms of the drug. This results in a diminished capacity to inhibit target enzymes over time. In acute myeloid leukemia (AML), a higher GGH activity, in addition to lower FPGS activity, contributes to the reduced accumulation of MTX-PGs compared to acute lymphoblastic leukemia (ALL). plos.org

However, the role of GGH in clinical resistance can be complex. Some studies have shown that forced overexpression of GGH in certain cancer cell lines did not confer resistance to short-term methotrexate exposure, suggesting that GGH activity alone may not be sufficient to produce resistance in all contexts. nih.govaacrjournals.org It has been proposed that the ratio of FPGS to GGH activity may be a more accurate predictor of MTX-PG accumulation and, consequently, the cellular response to methotrexate. nih.gov

The addition of multiple glutamate residues to methotrexate significantly alters its physicochemical properties, most notably by increasing its net negative charge. This polyanionic nature of MTX-PGs hinders their ability to traverse the cell membrane, effectively trapping them within the cell. nih.gov This enhanced intracellular retention is a key determinant of methotrexate's sustained cytotoxic activity.

The length of the polyglutamate chain directly correlates with the degree of intracellular retention. nih.govnih.gov Longer-chain MTX-PGs are retained more effectively than shorter-chain derivatives and the parent monoglutamate form. nih.govnih.gov This prolonged intracellular presence ensures a sustained inhibition of DHFR and other folate-dependent enzymes, even after the extracellular drug has been cleared. nih.gov

Consequently, a failure to adequately polyglutamate methotrexate is a significant mechanism of resistance. nih.gov Cells with defective polyglutamylation are unable to accumulate and retain the drug, leading to a rapid efflux of methotrexate and a subsequent loss of its therapeutic effect. nih.gov This is particularly relevant in tumors where FPGS activity is low or GGH activity is high, resulting in a net decrease in the intracellular pool of long-chain MTX-PGs.

Table 2: Enzymes Involved in Methotrexate Polyglutamylation and their Impact on Resistance

| Enzyme | Function | Consequence of Altered Activity for Methotrexate Resistance |

| Folylpolyglutamate Synthetase (FPGS) | Catalyzes the addition of glutamate residues to methotrexate, forming polyglutamates. | Decreased activity: Leads to reduced formation of methotrexate polyglutamates, decreased intracellular retention, and resistance. |

| Gamma-Glutamyl Hydrolase (GGH) | Removes glutamate residues from methotrexate polyglutamates. | Increased activity: Enhances the conversion of polyglutamates back to the monoglutamate form, promoting drug efflux and resistance. |

Alternative Folate Pathway Enzyme Alterations

While DHFR is the primary target of methotrexate, the drug's polyglutamated forms also inhibit other key enzymes in the folate pathway. Alterations in these secondary targets can also contribute to the development of resistance.

Thymidylate synthase is a crucial enzyme in the de novo synthesis of pyrimidines, specifically catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This reaction is essential for DNA synthesis and repair. The polyglutamated forms of methotrexate are potent inhibitors of TS. researchgate.netashpublications.org

One mechanism of resistance to antifolates involves the upregulation of TS. nih.gov An increase in the intracellular concentration of TS, which can occur through gene amplification, means that higher levels of MTX-PGs are required to achieve effective inhibition of the enzyme. nih.gov This can lead to a state of relative resistance, where the standard doses of methotrexate are no longer sufficient to block thymidylate synthesis. In some cancer cells that have developed resistance to TS inhibitors, an amplification of the TS gene has been observed. nih.gov Furthermore, since E2F transcription factors are known to regulate TS expression, dysregulation of the Rb-E2F pathway can also contribute to increased TS levels. aacrjournals.org

Folylpolyglutamate Hydrolase (FPGH) Activity

The intracellular retention of methotrexate is a critical determinant of its cytotoxic efficacy. This retention is largely dependent on its conversion to methotrexate polyglutamates (MTX-PGs), a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). Conversely, the enzyme folylpolyglutamate hydrolase (FPGH), also known as gamma-glutamyl hydrolase (GGH), counteracts this process by removing the glutamate residues, thereby facilitating the efflux of methotrexate from the cell. nih.govnih.gov An increase in FPGH activity can therefore represent a significant mechanism of cellular resistance to methotrexate. nih.govashpublications.org

Elevated FPGH activity leads to an increased breakdown of MTX-PGs, reducing the intracellular concentration of the active, polyglutamylated forms of the drug. ashpublications.org This diminution in retained methotrexate curtails its inhibitory effect on dihydrofolate reductase (DHFR) and other target enzymes. Research in childhood leukemia has illustrated the clinical relevance of FPGH activity. While no significant difference in FPGH activity was observed between c/preB-ALL and T-ALL subtypes, its activity was found to be threefold higher in acute myeloid leukemia (AML). nih.gov This elevated FPGH activity in AML may contribute to the lower accumulation of long-chain MTX-PGs and, consequently, to intrinsic resistance to the drug in this leukemia subtype. nih.gov

The balance between the activities of FPGS and FPGH is a crucial predictor of methotrexate polyglutamylation and, by extension, cellular sensitivity or resistance. nih.gov Studies have shown a strong correlation between the ratio of FPGS to FPGH activity and the accumulation of long-chain MTX-PGs. nih.gov A lower FPGS/FPGH ratio, indicating a higher catabolic activity of FPGH relative to the anabolic activity of FPGS, is associated with reduced MTX-PG accumulation and a resistant phenotype. nih.govnih.gov Therefore, the enzymatic activity of FPGH is a key factor in modulating the intracellular pharmacokinetics of methotrexate and a vital component in the landscape of antifolate resistance.

Metabolic Adaptations Contributing to Resistance

Glutathione (B108866) Levels and Resistance Phenotypes

Metabolic adaptations within cancer cells can create a state of constitutive resistance to chemotherapeutic agents. One such adaptation involves the cellular antioxidant systems, particularly the levels of glutathione (GSH). nih.govnih.gov Research has identified a significant association between intracellular GSH levels and resistance to methotrexate in acute lymphoblastic leukemia (ALL) cell lines. nih.govresearchgate.net This connection suggests that a cell's baseline antioxidant capacity may influence its susceptibility to methotrexate-induced cytotoxicity.

In a study involving a panel of 13 ALL cell lines, resistance to longer-term methotrexate exposure (96 hours) was found to be associated with GSH levels in both treated and untreated cells. nih.gov This indicates that elevated GSH may be a constitutive metabolic feature of resistant cells, rather than a temporary response to drug exposure. nih.gov Gene expression analyses have further substantiated this link, identifying correlations between GSH concentrations and the expression of genes involved in GSH metabolism, such as gamma-glutamyltransferase 1 (GGT1) and thioredoxin reductase 3 (TXNRD3), which were also correlated with methotrexate resistance. nih.govnih.gov The cellular antioxidant defense systems, including both the glutathione and thioredoxin pathways, appear to play a crucial role in mitigating the cytotoxic effects of methotrexate. nih.govresearchgate.net Pharmacological manipulation of these systems has confirmed their importance in methotrexate resistance, opening potential avenues for chemosensitization. nih.govnih.gov

Role of 7-Hydroxymethotrexate in Inducing Resistance Modalities

Methotrexate is extensively metabolized in the liver to 7-hydroxymethotrexate (7-OHMTX), its primary metabolite. ashpublications.org The plasma concentrations of 7-OHMTX can surpass those of the parent drug, particularly following high-dose methotrexate administration. ashpublications.org While 7-OHMTX is considerably less potent as a DHFR inhibitor (over 100-fold lower affinity compared to methotrexate), it actively participates in the development of antifolate resistance. ashpublications.orgnih.gov

Crucially, 7-OHMTX can induce distinct mechanisms of resistance compared to methotrexate itself. ashpublications.orgnih.gov Studies using human leukemia cell lines (CCRF-CEM and MOLT-4) have demonstrated that while resistance developed from exposure to methotrexate was primarily due to a marked decrease in drug uptake via the reduced folate carrier (RFC), resistance induced by 7-OHMTX exposure stemmed from a profoundly decreased activity (over 95%) of folylpolyglutamate synthetase (FPGS). ashpublications.orgnih.govashpublications.org This impairment of polyglutamylation confers significant resistance to subsequent methotrexate exposure. ashpublications.orgnih.gov

Furthermore, 7-OHMTX competes with methotrexate for transport into cells via the RFC, albeit with a slightly lower affinity. ashpublications.org It can also reduce the cellular uptake and enhance the efflux of methotrexate, further contributing to a resistant state. nih.govnih.gov The development of resistance specifically through the downregulation of FPGS activity by 7-OHMTX highlights a unique challenge, as this could potentially diminish the effectiveness of other antifolate drugs that are dependent on polyglutamylation for their activity. ashpublications.org

Metabolic Pathways and Biotransformation of Methotrexate in Research Models

Intracellular Formation of Methotrexate (B535133) Polyglutamates (MTXPGs)

Upon entering a cell, methotrexate is converted into methotrexate polyglutamates (MTXPGs) through the sequential addition of glutamate (B1630785) residues. tandfonline.comnih.gov This process is a key metabolic event that enhances the intracellular retention and therapeutic efficacy of the drug. tandfonline.compnas.org The polyglutamated forms of methotrexate are more potent inhibitors of key enzymes in the folate pathway compared to the parent monoglutamate form. tandfonline.comclinpgx.orgnih.gov

The intracellular synthesis of MTXPGs is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). tandfonline.comaacrjournals.orgplos.org FPGS facilitates the addition of glutamate moieties to methotrexate, a process that effectively traps the drug within the cell as the larger, negatively charged polyglutamated molecules are less readily transported across the cell membrane. oup.com The activity of FPGS is a critical factor in determining the extent of methotrexate polyglutamylation and, consequently, its cytotoxic potential. aacrjournals.orgplos.orgnih.gov Research has shown that variations in FPGS activity can influence the accumulation of long-chain MTXPGs, which are associated with a more potent anti-inflammatory response. nih.govmdpi.com Studies in H35 hepatoma cells have demonstrated that the rate of methotrexate glutamylation is higher in rapidly dividing cultures, correlating with increased FPGS activity. aacrjournals.org

The addition of glutamate residues to methotrexate is a dynamic and sequential process. MTXPGs can consist of up to seven glutamate residues (MTXPG1–7), with the parent drug, methotrexate, being equivalent to MTXPG1. tandfonline.com The formation of these longer-chain polyglutamates prolongs the intracellular half-life of the drug. tandfonline.com For instance, in cultured human breast cancer cells, after a 24-hour incubation period, a significant percentage of intracellular methotrexate exists as polyglutamates. pnas.orgnih.gov The distribution of different polyglutamate species can vary depending on the cell type and incubation conditions. aacrjournals.orgjci.org The process is also reversible, with the enzyme γ-glutamyl hydrolase (GGH) responsible for the removal of glutamate residues, creating a dynamic equilibrium that helps maintain concentration stability. tandfonline.complos.org

Table 1: Intracellular Accumulation of Methotrexate Polyglutamates in Different Cell Lines

| Cell Line | Incubation Time (hours) | % of Intracellular Drug as Polyglutamates | Total Intracellular Drug (nmol/g protein) |

|---|---|---|---|

| MCF-7 | 24 | 55.4% | 51.9 |

| ZR-75-B | 24 | 87.6% | 62.4 |

| MDA-231 | 24 | 32% | 4.06 |

Data derived from studies on cultured human breast cancer cells incubated with 2 µM MTX. nih.gov

Catabolism of Methotrexate and its Polyglutamates

In addition to polyglutamylation, methotrexate and its polyglutamated derivatives undergo catabolism, leading to the formation of various metabolites. These catabolic processes can influence the drug's efficacy and contribute to its clearance from the body.

The primary catabolic pathway for methotrexate involves its hydroxylation to form 7-hydroxymethotrexate (7-OH-MTX). nih.gov This metabolite is significantly less potent than its parent compound. nih.gov The formation of 7-OH-MTX is primarily catalyzed by the hepatic enzyme aldehyde oxidase. nih.govtandfonline.com Research in cultured rat hepatic cells has shown that the formation of 7-hydroxymethotrexate increases with higher extracellular methotrexate concentrations and longer incubation times. aacrjournals.org The majority of the 7-hydroxy derivative is found in the culture medium, indicating its efflux from the cells. aacrjournals.org It has been observed that patients with a lower capacity to metabolize MTX to 7-OH-MTX may exhibit a better clinical response. nih.govnih.gov

Another metabolite of methotrexate is 2,4-diamino-N10-methylpteroic acid (DAMPA). DAMPA is formed through the cleavage of the glutamate moiety from methotrexate. This conversion can be mediated by bacterial enzymes in the gut. researchgate.net The formation of DAMPA is particularly significant in the context of rescue therapy with carboxypeptidase-G2 (CPDG2), an enzyme that rapidly converts methotrexate to DAMPA and glutamate, thereby reducing methotrexate toxicity in cases of renal impairment. nih.govresearchgate.netnih.gov DAMPA is eliminated from the body more rapidly than methotrexate and is considered to be non-toxic. nih.gov

Aldehyde oxidase (AOX) is the key enzyme responsible for the conversion of methotrexate to 7-OH-MTX. nih.govnih.gov This cytosolic enzyme is highly expressed in the liver and plays a role in the metabolism of various drugs. researchgate.netbohrium.comyoutube.com The activity of aldehyde oxidase can vary between individuals and species, leading to differences in the rate of methotrexate catabolism. nih.gov Inhibition of aldehyde oxidase can lead to decreased formation of 7-OH-MTX, which may, in turn, increase the levels of the more active parent drug and potentially enhance its therapeutic effect. nih.govnih.gov

Table 2: Key Enzymes in Methotrexate Biotransformation

| Enzyme | Function | Metabolite Formed |

|---|---|---|

| Folylpolyglutamate Synthetase (FPGS) | Adds glutamate residues to MTX | Methotrexate Polyglutamates (MTXPGs) |

| γ-Glutamyl Hydrolase (GGH) | Removes glutamate residues from MTXPGs | Methotrexate (MTX) |

| Aldehyde Oxidase (AOX) | Hydroxylates MTX | 7-Hydroxymethotrexate (7-OH-MTX) |

| Carboxypeptidase-G2 (CPDG2) | Cleaves glutamate from MTX | 2,4-Diamino-N10-methylpteroic Acid (DAMPA) |

Intracellular Compartmentation and Dynamics of Methotrexate and its Metabolites

The therapeutic action of methotrexate is fundamentally dependent on its transport into target cells and its subsequent intracellular metabolism. The dynamics of methotrexate and its metabolites within cellular compartments are crucial determinants of its efficacy.

Upon entering the systemic circulation, methotrexate is transported into cells primarily by the reduced folate carrier (RFC1), and to a lesser extent, the proton-coupled folate transporter (PCFT) and folate receptors. researchgate.netnih.govresearchgate.net At higher extracellular concentrations (>20 μM), passive diffusion also contributes to cellular uptake. plos.org Once inside the cell, methotrexate undergoes a critical metabolic conversion known as polyglutamylation. This reaction, catalyzed by the enzyme folylpolyglutamate synthase (FPGS), involves the sequential addition of glutamate residues to the methotrexate molecule, forming methotrexate polyglutamates (MTXPGs). researchgate.netresearchgate.netplos.org

This polyglutamylation serves two primary functions. Firstly, the addition of multiple negatively charged glutamate moieties effectively traps the drug inside the cell, as the larger, more polar MTXPGs cannot easily traverse the cell membrane via efflux transporters. tandfonline.comnih.gov This leads to a prolonged intracellular retention of the drug. nih.govnih.gov Secondly, polyglutamylation significantly enhances the inhibitory potency of methotrexate against its target enzymes. researchgate.netnih.gov The process is reversible; the enzyme γ-glutamyl hydrolase (GGH), typically located in lysosomes, can remove the glutamate residues, converting MTXPGs back to the monoglutamate form, which can then be exported from the cell by ATP-binding cassette (ABC) transporters. researchgate.nettandfonline.complos.org

The distribution of MTXPGs varies between cell types and is influenced by the methotrexate dose. In red blood cells (RBCs), which can act as a reservoir for the drug, MTXPGs reach a steady state after several months of continuous low-dose therapy, with MTXPG3 (containing three glutamate residues) being the most abundant form. tandfonline.com Following high-dose methotrexate, a steady state is achieved more rapidly, and longer-chain polyglutamates like MTXPG4 and MTXPG5 become dominant. tandfonline.com In contrast, peripheral blood mononuclear cells primarily accumulate shorter-chain MTXPG1-2, while lymphoblasts favor the formation of long-chain polyglutamates (MTXPG4 and beyond). tandfonline.com

A key aspect of methotrexate's intracellular dynamics is its interaction with its primary target, dihydrofolate reductase (DHFR). nih.govnih.gov Both methotrexate and its polyglutamated forms bind tightly to DHFR, but the longer-chain MTXPGs form more slowly dissociable complexes with the enzyme. nih.govjci.org This prolonged and potent inhibition of DHFR is a cornerstone of methotrexate's cytotoxic effect. nih.govjci.org Research in human breast cancer cells has quantified the significant differences in retention and enzyme binding among different polyglutamate forms.

| Compound | Time for >90% Disappearance from Cell (in drug-free medium) | Dissociation Half-Life from DHFR (t½) |

|---|---|---|

| MTX-Glu1 (Methotrexate) | ~ 1 hour | 12 minutes |

| MTX-Glu2 | ~ 6 hours | 30 minutes |

| MTX-Glu3 | ~ 24 hours | 102 minutes |

| MTX-Glu4 | > 24 hours | 108 minutes |

| MTX-Glu5 | > 24 hours | 120 minutes |

The data clearly demonstrates that as the glutamate chain length increases, the intracellular retention is markedly prolonged, and the dissociation from DHFR becomes significantly slower. nih.govjci.org This selective retention and enhanced, sustained enzyme inhibition by long-chain MTXPGs are critical factors in the drug's sustained antitumor effect, even after extracellular drug has been cleared. nih.gov

Interplay with Endogenous Folate Metabolism

Methotrexate exerts its effects by acting as a potent antagonist of folic acid, directly interfering with the intricate network of biochemical reactions known as folate metabolism. researchgate.netproteopedia.orgmedtube.net This metabolic pathway is essential for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA, as well as for the biosynthesis of several amino acids. nih.govproteopedia.org

The primary mechanism of action of methotrexate is the competitive, tight-binding inhibition of the enzyme dihydrofolate reductase (DHFR). plos.orgnih.govproteopedia.org DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). nih.govproteopedia.org THF is the active coenzyme form of folate and serves as a one-carbon donor in a variety of crucial biosynthetic reactions. researchgate.netproteopedia.org By blocking DHFR, methotrexate prevents the regeneration of THF from DHF, leading to a depletion of the intracellular pool of reduced folates. researchgate.netproteopedia.org

This depletion has profound downstream consequences. The lack of THF cofactors, particularly N5,N10-methylene-tetrahydrofolate, directly inhibits the enzyme thymidylate synthase, which is responsible for converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in DNA synthesis. proteopedia.orgyoutube.com Furthermore, the inhibition of other THF-dependent enzymes blocks the synthesis of purine (B94841) nucleotides. researchgate.netplos.org The combined effect of inhibiting both thymidylate and purine synthesis effectively halts DNA replication and cell division, a process to which rapidly proliferating cells are particularly sensitive. proteopedia.orgyoutube.com

Interestingly, the interplay is bidirectional. In inflammatory conditions such as rheumatoid arthritis, the basal folate metabolism in peripheral blood cells is significantly up-regulated. nih.gov Treatment with methotrexate has been shown to normalize the expression of key folate pathway genes, including DHFR and γ-glutamyl hydrolase, restoring folate metabolism to levels seen in healthy individuals. nih.gov The drug's interference with folate pathways can lead to a state of folate deficiency, which is mechanistically linked to some of its toxic effects. healthline.comnih.gov

In addition to its direct inhibition of DHFR, methotrexate polyglutamates also inhibit other folate-dependent enzymes, including aminoimidazole carboxamide ribonucleotide (AICAR) transformylase, which is involved in purine synthesis. researchgate.net The inhibition of this enzyme leads to an intracellular accumulation of AICAR and a subsequent increase in the release of adenosine (B11128), which has potent anti-inflammatory properties. researchgate.nethopkinsarthritis.org This effect is considered a significant part of methotrexate's mechanism of action in treating autoimmune diseases. hopkinsarthritis.org

| Enzyme | Function in Folate Pathway | Effect of Methotrexate/MTXPGs |

|---|---|---|

| Dihydrofolate Reductase (DHFR) | Reduces DHF to THF, regenerating the active folate cofactor pool. nih.govproteopedia.org | Potent, tight-binding competitive inhibition, leading to depletion of reduced folates. researchgate.netproteopedia.org |

| Thymidylate Synthase (TYMS) | Uses N5,N10-methylene-THF to convert dUMP to dTMP for DNA synthesis. proteopedia.orgyoutube.com | Indirect inhibition due to depletion of its THF cofactor. researchgate.net |

| Aminoimidazole carboxamide ribonucleotide (AICAR) Transformylase | A THF-dependent enzyme in the de novo purine synthesis pathway. researchgate.net | Inhibition by MTXPGs, leading to AICAR accumulation and adenosine release. researchgate.net |

Preclinical and in Vitro Research Studies of Methotrexate

Investigations in Malignant Cell Lines

The cytotoxic and antiproliferative effects of methotrexate (B535133) have been rigorously evaluated in a multitude of malignant cell lines, offering a foundational understanding of its therapeutic potential in oncology.

Leukemia Cell Lines (e.g., CCRF-CEM, MOLT-4, K562)

In vitro studies on leukemia cell lines have been pivotal in characterizing the dose-dependent effects and resistance mechanisms of methotrexate.

The human T-lymphoblast cell line, CCRF-CEM , has been used to demonstrate the cytotoxic effects of methotrexate. Studies have shown that methotrexate inhibits DNA synthesis in these cells, leading to an accumulation of cells in the early S phase of the cell cycle researchgate.net. The sensitivity of CCRF-CEM cells to methotrexate can be influenced by the expression of folate transport systems. For instance, a CCRF-CEM cell line variant expressing the reduced folate/methotrexate carrier (CEM-RF) is significantly more sensitive to methotrexate than a variant lacking this carrier (CEM-FBP) ub.edu.

| Cell Line | Methotrexate Concentration | Incubation Time | Effect |

| CCRF-CEM (CEM-RF) | 0.98 µM | 4 hours | IC50 (50% inhibition of cell growth) ub.edu |

| CCRF-CEM (CEM-FBP) | 251 µM | 4 hours | IC50 (50% inhibition of cell growth) ub.edu |

| CCRF-CEM | 2 x 10⁻⁸ M | 96 hours | 50% cell viability researchgate.net |

| CCRF-CEM | 10⁻⁴ M | 96 hours | 10% cell viability researchgate.net |

The MOLT-4 human T-lymphoblast cell line has also been instrumental in understanding the dose-related effects of methotrexate. Treatment with methotrexate leads to a cessation of cell cycle progression, depletion of deoxyribonucleotide pools, and inhibition of RNA and purine (B94841) de novo synthesis, ultimately resulting in marked cytotoxicity eur.nl. The effects are dose- and time-dependent, with higher concentrations leading to a more rapid and complete inhibition of cellular processes eur.nl.

| Cell Line | Methotrexate Concentration | Incubation Time | Key Findings |

| MOLT-4 | 0.02 µM | 20 hours | Accumulation of cells in early S phase eur.nl |

| MOLT-4 | 0.2 µM | 8 hours | Complete cessation of cell cycle progression eur.nl |

Studies involving the K562 human chronic myelogenous leukemia cell line have provided insights into the mechanisms of methotrexate resistance. One of the key findings is the impairment of methotrexate-polyglutamate formation in resistant subclones nih.gov. Polyglutamation is a process that traps methotrexate inside the cell and enhances its inhibitory effect on dihydrofolate reductase. Reduced polyglutamylation, therefore, leads to a decreased intracellular concentration and efficacy of the drug.

Osteosarcoma Cell Models

The in vitro investigation of methotrexate in osteosarcoma cell models has revealed a complex picture of sensitivity and resistance. The Saos-2 cell line has been shown to be sensitive to methotrexate, with studies determining its half-maximal inhibitory concentration (IC50) cancerrxgene.org. However, research on patient-derived osteosarcoma cells has indicated that some of these primary cells are resistant to methotrexate treatment in vitro . This resistance has been a significant focus of investigation, with studies exploring both dihydrofolate reductase (DHFR)-mediated and non-DHFR-mediated effects of the drug.

| Cell Line | Methotrexate Concentration | Effect |

| Saos-2 | 3.5 x 10⁻² µM | IC50 after 6 days of treatment cancerrxgene.org |

Squamous Cell Carcinoma Models

Preclinical studies on human squamous carcinoma cell lines have demonstrated inherent resistance to methotrexate in some models. Research involving the FaDu , A253 , and SQCC/Y1 cell lines revealed that the resistance to methotrexate was not due to differences in dihydrofolate reductase activity or drug influx but was correlated with a decreased ability of the cells to synthesize polyglutamates of methotrexate nih.gov. The FaDu cell line, which was more sensitive to methotrexate, formed significantly more methotrexate polyglutamates than the resistant A253 and SQCC/Y1 cell lines nih.gov.